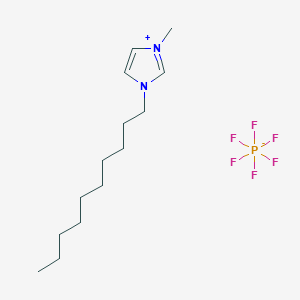

1-Decyl-3-methylimidazolium hexafluorophosphate

Description

Properties

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSRXCEZNETER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049283 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362043-46-7 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])

Introduction: The Significance of [DMIM][PF6] in Modern Research

1,3-dimethylimidazolium hexafluorophosphate, abbreviated as [DMIM][PF6], is an ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below 100°C, it exists in a liquid state at or near room temperature, a characteristic that, combined with its unique set of properties, positions it as a compelling alternative to traditional volatile organic solvents. Its structure, composed of a planar, aromatic 1,3-dimethylimidazolium cation and a weakly coordinating hexafluorophosphate anion, imparts a remarkable combination of thermal stability, electrochemical inertness, and tunable solubility.

This guide provides an in-depth exploration of the core physicochemical properties of [DMIM][PF6], offering not only a compilation of its measured characteristics but also a detailed examination of the experimental methodologies used for their determination. By understanding the "why" behind the "how," researchers, scientists, and drug development professionals can better leverage the unique attributes of this versatile ionic liquid in their respective fields, from organic synthesis and catalysis to electrochemistry and materials science. We will delve into the causal relationships between its molecular structure and its macroscopic properties, providing a robust framework for its application and for the design of future ionic liquid-based systems.

I. Synthesis of [DMIM][PF6]: A Step-by-Step Protocol

The synthesis of [DMIM][PF6] is typically a two-step process involving the quaternization of 1-methylimidazole followed by an anion exchange reaction. A common and straightforward method starts from the corresponding halide salt, 1,3-dimethylimidazolium chloride ([DMIM][Cl]).

Experimental Protocol: Synthesis of [DMIM][PF6] from [DMIM][Cl]

This protocol is adapted from established procedures for the synthesis of imidazolium-based ionic liquids.[1]

Materials:

-

1,3-dimethylimidazolium chloride ([DMIM][Cl])

-

Potassium hexafluorophosphate (KPF6)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Celite

Procedure:

-

Dissolution: In an oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 1,3-dimethylimidazolium chloride in anhydrous acetonitrile.

-

Anion Exchange: To the stirred solution, add a stoichiometric equivalent of potassium hexafluorophosphate. The mixture will become a slurry as the less soluble potassium chloride precipitates.

-

Reaction: Allow the reaction to stir at room temperature for a minimum of 12 hours to ensure complete anion exchange.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated potassium chloride. Wash the filter cake with small portions of anhydrous acetonitrile to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude [DMIM][PF6] may still contain unreacted starting materials or byproducts. To purify, dissolve the crude product in a minimal amount of acetonitrile and precipitate it by adding an excess of diethyl ether.

-

Isolation and Drying: Decant the diethyl ether and wash the precipitated [DMIM][PF6] with fresh diethyl ether. Dry the final product under high vacuum for at least 12 hours to remove any residual solvent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as the hexafluorophosphate anion is susceptible to hydrolysis, which can lead to the formation of hydrofluoric acid and other undesirable byproducts.

-

Precipitation with Diethyl Ether: [DMIM][PF6] is poorly soluble in diethyl ether, while the starting materials and some impurities have a higher solubility. This differential solubility allows for effective purification by precipitation.

-

Drying Under High Vacuum: Thorough drying is essential to remove any volatile impurities and residual solvents, which can significantly impact the measured physicochemical properties of the ionic liquid.

II. Core Physicochemical Properties of [DMIM][PF6]

This section details the key physicochemical properties of [DMIM][PF6], providing available quantitative data, step-by-step experimental protocols for their determination, and the scientific rationale behind these methodologies.

A. Density: A Fundamental Property

Density is a critical parameter for many applications, including reaction engineering, fluid dynamics, and process design. The density of ionic liquids is influenced by the nature of the constituent ions and their packing efficiency.

Quantitative Data:

Table 1: Density of [BMIM][PF6] (for comparison)

| Temperature (°C) | Density (g/cm³) |

| 0 | 1.37 |

| 25 | 1.36 |

| 50 | 1.34 |

| 80 | 1.32 |

Data adapted from Harris et al. (2002).[3]

Experimental Protocol: Density Measurement using a Vibrating Tube Densitometer

This method is widely used for its high accuracy and the small sample volume required.

Apparatus:

-

Vibrating tube densitometer

Procedure:

-

Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water, at the desired measurement temperature.

-

Sample Preparation: Ensure the [DMIM][PF6] sample is free of any air bubbles and impurities.

-

Injection: Inject the sample into the oscillating U-tube of the densitometer.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Data Recording: Record the density reading provided by the instrument.

-

Cleaning: Thoroughly clean the U-tube with an appropriate solvent (e.g., acetone or ethanol) and dry it completely before the next measurement.

Scientific Rationale:

The principle of the vibrating tube densitometer is based on the relationship between the mass of the tube (including the sample) and its natural frequency of vibration. A higher density liquid will result in a lower oscillation frequency. The instrument's software uses the calibration data to convert the measured frequency into a precise density value.

Diagram: Workflow for Density Measurement

Caption: Workflow for density measurement using a vibrating tube densitometer.

B. Viscosity: A Measure of Fluid Resistance

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid transport, mixing, and lubrication. The viscosity of ionic liquids is generally higher than that of common molecular solvents due to strong intermolecular forces, primarily electrostatic and van der Waals interactions.

Quantitative Data:

Similar to density, specific temperature-dependent viscosity data for [DMIM][PF6] is scarce. Data for [BMIM][PF6] is provided for comparative purposes.[2][3] The viscosity of imidazolium-based ionic liquids tends to decrease with increasing alkyl chain length.

Table 2: Viscosity of [BMIM][PF6] (for comparison)

| Temperature (°C) | Viscosity (mPa·s) |

| 25 | 312 |

| 50 | 115 |

| 80 | 43 |

Data adapted from Harris et al. (2002).[3]

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

Rotational viscometers are versatile instruments suitable for measuring the viscosity of a wide range of fluids, including ionic liquids.

Apparatus:

-

Rotational viscometer with appropriate spindle geometry (e.g., cone-plate or concentric cylinder)

-

Temperature-controlled sample holder

Procedure:

-

Instrument Setup: Turn on the viscometer and allow it to warm up. Select the appropriate spindle and set the desired rotational speed.

-

Calibration: Calibrate the instrument using a standard fluid of known viscosity.

-

Sample Loading: Place the required volume of [DMIM][PF6] into the sample holder.

-

Temperature Control: Set the desired temperature and allow the sample to reach thermal equilibrium.

-

Measurement: Immerse the spindle in the sample to the correct depth and start the rotation.

-

Data Acquisition: Allow the reading to stabilize and then record the viscosity value. For non-Newtonian fluids, it is important to record the shear rate as well.

-

Cleaning: After the measurement, clean the spindle and sample holder thoroughly with a suitable solvent.

Scientific Rationale:

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant angular velocity. This torque is directly proportional to the viscosity of the fluid. The instrument's software calculates the viscosity based on the measured torque, the geometry of the spindle, and the rotational speed.

Diagram: Workflow for Viscosity Measurement

Caption: Workflow for viscosity measurement using a rotational viscometer.

C. Electrical Conductivity: A Measure of Ionic Mobility

The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is directly related to the mobility of its constituent ions. This property is paramount in electrochemical applications such as batteries, capacitors, and electrocatalysis.

Quantitative Data:

Experimental Protocol: Conductivity Measurement using a Conductivity Meter

This is a standard and straightforward method for determining the electrical conductivity of ionic solutions.

Apparatus:

-

Conductivity meter with a two- or four-electrode conductivity cell

-

Temperature-controlled bath

Procedure:

-

Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., aqueous KCl solutions).

-

Sample Preparation: Ensure the [DMIM][PF6] sample is free from moisture and other impurities, as these can significantly affect conductivity.

-

Measurement: Immerse the conductivity cell in the ionic liquid, ensuring the electrodes are fully submerged.

-

Temperature Control: Place the sample in a temperature-controlled bath and allow it to reach the desired temperature.

-

Data Recording: Record the conductivity reading once it has stabilized. It is good practice to rinse the cell with a portion of the sample before taking the final measurement.

-

Cleaning: Clean the conductivity cell thoroughly with an appropriate solvent and deionized water after use.

Scientific Rationale:

A conductivity meter applies an alternating voltage to the electrodes of the conductivity cell and measures the resulting current. The conductance is calculated from the current and voltage. The conductivity is then determined by multiplying the conductance by the cell constant, which is a factor that depends on the geometry of the electrodes. The use of an alternating current prevents electrolysis of the sample.

Diagram: Principle of Conductivity Measurement

Caption: Principle of a two-electrode conductivity measurement.

D. Thermal Stability: Defining the Operational Limits

The thermal stability of an ionic liquid is a critical parameter that determines its upper operating temperature limit in various applications. It is typically assessed by thermogravimetric analysis (TGA).

Quantitative Data:

The thermal stability of ionic liquids is highly dependent on the nature of both the cation and the anion.[5] For imidazolium-based ionic liquids, the decomposition temperature can range from 200 to 400 °C.[5] A related compound, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, shows an exothermic decomposition starting at approximately 200 °C.[1] It is important to note that the onset decomposition temperature can be influenced by impurities and the experimental conditions, such as the heating rate.[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric analyzer (TGA)

-

Sample pans (e.g., platinum or alumina)

Procedure:

-

Instrument Preparation: Start the TGA instrument and ensure the balance is tared.

-

Sample Loading: Place a small, accurately weighed amount of the [DMIM][PF6] sample (typically 5-10 mg) into a sample pan.

-

Experimental Setup: Place the sample pan in the TGA furnace. Set the desired temperature program, including the starting and ending temperatures, and the heating rate (a common rate is 10 °C/min). Select the purge gas (typically nitrogen for decomposition studies).

-

Analysis: Start the analysis. The instrument will heat the sample and continuously record its mass as a function of temperature.

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often taken as the temperature at which a significant mass loss begins.

Scientific Rationale:

As the ionic liquid is heated, it will eventually reach a temperature at which it begins to decompose into volatile products. This decomposition results in a decrease in the mass of the sample, which is detected by the highly sensitive balance in the TGA. The temperature at which this mass loss occurs provides a measure of the thermal stability of the substance.

Diagram: Idealized TGA Curve for an Ionic Liquid

Caption: Idealized TGA curve showing the thermal decomposition of an ionic liquid.

E. Solubility: "Like Dissolves Like" with a Twist

The solubility of [DMIM][PF6] in various solvents is a key consideration for its use in biphasic catalysis, extractions, and as a reaction medium. The principle of "like dissolves like" provides a general guideline, but the ionic nature of [DMIM][PF6] introduces more complex interactions.

Qualitative Solubility Profile:

-

Water: Imidazolium hexafluorophosphate salts are generally considered to be hydrophobic and have low solubility in water.[7] The solubility is expected to be limited.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): [DMIM][PF6] is expected to be miscible with many polar aprotic solvents.

-

Alcohols (e.g., Ethanol): Solubility in alcohols is generally good, but can be influenced by the alkyl chain length of the alcohol.[8][9]

-

Nonpolar Solvents (e.g., Toluene, Hexane): [DMIM][PF6] is generally immiscible with nonpolar solvents.

Experimental Protocol: Solubility Determination by UV-Vis Spectroscopy

This method is suitable for determining the concentration of an ionic liquid in a solvent, provided the ionic liquid has a chromophore (like the imidazolium ring) that absorbs in the UV-Vis range.[10]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of [DMIM][PF6] of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the imidazolium cation. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Add an excess of [DMIM][PF6] to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Phase Separation: Allow the mixture to stand undisturbed for the undissolved ionic liquid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, which represents the solubility of [DMIM][PF6] in that solvent at that temperature.

Scientific Rationale:

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve with known concentrations, the concentration of an unknown sample can be determined from its absorbance measurement.

Diagram: Relationship between Absorbance and Concentration

Caption: A Beer-Lambert plot for determining unknown concentration from absorbance.

III. Conclusion: A Versatile Tool for Scientific Innovation

1,3-dimethylimidazolium hexafluorophosphate stands as a testament to the vast potential of ionic liquids. Its unique combination of properties, stemming from the interplay between its imidazolium cation and hexafluorophosphate anion, makes it a valuable tool in the arsenal of researchers and developers. This guide has provided a comprehensive overview of its synthesis and key physicochemical characteristics, emphasizing the importance of robust experimental methodologies for their accurate determination.

A thorough understanding of the density, viscosity, conductivity, thermal stability, and solubility of [DMIM][PF6] is not merely an academic exercise; it is the foundation upon which innovative applications are built. By grasping the causal links between molecular structure and macroscopic behavior, and by employing sound experimental practices, the scientific community can continue to unlock the full potential of this and other ionic liquids, paving the way for advancements in green chemistry, energy storage, and materials science.

IV. References

-

Qian, Q., et al. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV–Vis Spectroscopy. Clean – Soil, Air, Water, 41(9999), 1-8. [Link]

-

Kitamura, M., & Murakami, K. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181. [Link]

-

Harris, K. R., Woolf, L. A., & Kanakubo, M. (2002). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 47(6), 1479-1483. [Link]

-

Tomida, D., et al. (2007). Viscosity of 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Octyl-3-methylimidazolium Hexafluorophosphate at High Pressure. Journal of Chemical & Engineering Data, 52(2), 571-574. [Link]

-

Organic Syntheses. (2015). Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP). [Link]

-

Barbosa-Moreno, G., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 84-92. [Link]

-

Drawell. (n.d.). How to Use the Rotational Viscometer. [Link]

-

Drawell. (n.d.). Essential Steps for Accurate Rotational Viscometer Calibration. [Link]

-

Seddon, K. R., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(41), 18058-18068. [Link]

-

Harris, K. R., Woolf, L. A., & Kanakubo, M. (2002). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate. Journal of Chemical & Engineering Data, 47(6), 1479-1483. [Link]

-

Singh, T., & Kumar, A. (2007). Dilute aqueous 1-butyl-3-methylimidazolium hexafluorophosphate: Properties and solvatochromic probe behavior. The Journal of Physical Chemistry B, 111(28), 7843-7851. [Link]

-

Drawell. (2017, June 20). Standard Operating Procedures (SOP): Viscometer [Video]. YouTube. [Link]

-

Domanska, U., & Marciniak, A. (2008). Binary mixtures containing OMIM PF6: Density, speed of sound, refractive index and LLE with hexane, heptane and 2-propanol at several temperatures. Fluid Phase Equilibria, 266(1-2), 1-10. [Link]

-

Xue, L., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(21), 8651-8664. [Link]

-

Xue, Z., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6486. [Link]

-

Lancaster, N. L. (2006). Ionic Liquids in Chemical Analysis. CRC Press. [Link]

-

Zhang, J., et al. (2006). Phase Behavior of 1-Butyl-3-methylimidazolium Hexafluorophosphate + Water + Alcohol Ternary Systems. Journal of Chemical & Engineering Data, 51(2), 517-521. [Link]

-

Zhang, Y., et al. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Molecular Sciences, 22(20), 10985. [Link]

-

Drawell. (n.d.). Essential Steps for Accurate Rotational Viscometer Calibration. [Link]

-

Kmiotek, M., & Surma-Ślusarska, B. (2019). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 27(5), 127-133. [Link]

-

Kitamura, M., et al. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. Synlett, 23(09), 1335-1338. [Link]

-

Domanska, U., & Marciniak, A. (2003). Solubility of Ionic Liquid [emim][PF6] in Alcohols. Journal of Chemical & Engineering Data, 48(3), 451-455. [Link]

-

Kitamura, M., et al. (2002). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Angewandte Chemie International Edition, 41(19), 3688-3690. [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

-

Pharmapproach. (2022, February 25). STANDARD OPERATING PROCEDURE OF BROOKFIELD VISCOMETER. [Link]

-

Hanke, C. G., & Lynden-Bell, R. M. (2016). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation. The Journal of Chemical Physics, 144(11), 114501. [Link]

-

Harris, K. R., & Woolf, L. A. (2005). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data, 50(5), 1777-1782. [Link]

-

Quora. (2018, July 15). How to measure the conductivity of an ionic solution. [Link]

-

Raju, S. G., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF6]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 113(14), 4799-4806. [Link]

-

ResearchGate. (n.d.). Electrical Conductivity of Methylimidazolium Hexafluorophosphate Ionic Liquid in the Presence of Colloidal Silver Nano Particles with Different Sizes and Temperatures. [Link]

-

ResearchGate. (n.d.). (PDF) Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. [Link]

-

ResearchGate. (n.d.). Densities and Viscosities of [Bmim][PF6] and Binary Systems [Bmim][PF6] + Ethanol, [Bmim][PF6] + Benzene at Several Temperatures and Pressures: Determined by the Falling-Ball Method. [Link]

-

ResearchGate. (n.d.). Temperature and pressure dependence of the electrical conductivity of the ionic liquids 1-methyl-3-octylimidazolium hexafluorophosphate and 1-methyl-3-octylimidazolium tetrafluoroborate. [Link]

-

ResearchGate. (n.d.). Determination of the solubility parameter δ2 of [bmim][PF6] from eq 8. [Link]

-

Atlas Scientific. (n.d.). How Is Conductivity Measured?. [Link]

-

ResearchGate. (n.d.). TGA curves of complexes 1, 3 and 5. [Link]

-

HORIBA. (n.d.). Ways of Measuring Conductivity. [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and.... [Link]

-

ResearchGate. (2018, January 11). What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. [Link]

-

Raju, S. G., & Balasubramanian, S. (2009). Aqueous Solution of [bmim][PF 6 ]: Ion and Solvent Effects on Structure and Dynamics. The Journal of Physical Chemistry B, 113(14), 4799-4806. [Link]

-

Bond, A. M., et al. (2003). Reference potential calibration and voltammetry at macrodisk electrodes of metallocene derivatives in the ionic liquid [bmim][PF6]. Analytical Chemistry, 75(11), 2654-2663. [Link]

-

Chem-Impex. (n.d.). 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate. [Link]

-

ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. electrochemsci.org [electrochemsci.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. ionike.com [ionike.com]

An In-Depth Technical Guide to 1-Decyl-3-methylimidazolium Hexafluorophosphate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Ionic Liquid

Welcome to this comprehensive technical guide on 1-Decyl-3-methylimidazolium Hexafluorophosphate ([DMIM][PF6]), a room-temperature ionic liquid with burgeoning potential in pharmaceutical sciences. As a Senior Application Scientist, my goal is to bridge the gap between fundamental chemistry and practical application. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to understand what this compound is, but how and why it can be a powerful tool in their research endeavors. We will delve into its core properties, synthesis, and characterization, with a keen eye on its applications in enhancing drug delivery and its inherent antimicrobial properties. This document is designed to be a self-validating system, grounded in authoritative references and practical insights, to empower your work in the laboratory.

Core Characteristics: A Molecular Profile

This compound is an organic salt with a melting point below 100°C, classifying it as an ionic liquid. Its structure, consisting of an imidazolium cation with a decyl and a methyl substituent, and a hexafluorophosphate anion, imparts a unique combination of properties that are of significant interest in various scientific fields, including drug development.

| Property | Value | Source(s) |

| CAS Number | 362043-46-7 | N/A |

| Molecular Formula | C₁₄H₂₇F₆N₂P | N/A |

| Molecular Weight | 384.34 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Density | ~1.17 g/cm³ at 25°C (estimated for the cation with a different anion) | N/A |

| Solubility in Water | Insoluble/hydrophobic | [1] |

The long decyl chain on the imidazolium cation is a key structural feature. It imparts a significant degree of hydrophobicity to the molecule, influencing its solubility in various solvents and its interactions with biological membranes. This characteristic is pivotal for its potential applications in drug delivery and as an antimicrobial agent.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically a two-step process. The first step involves the quaternization of 1-methylimidazole with a decyl halide to form the 1-decyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction to replace the halide with the hexafluorophosphate anion.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([DMIM][Br])

-

Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess (e.g., 1.1 equivalents) of 1-bromodecane. Toluene can be used as a solvent.

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

Work-up: After cooling to room temperature, the resulting viscous liquid is washed several times with a non-polar solvent like hexane or ethyl acetate to remove any unreacted starting materials. The product, 1-decyl-3-methylimidazolium bromide, is then dried under vacuum to remove residual solvent.

Step 2: Synthesis of this compound ([DMIM][PF6])

-

Anion Exchange: Dissolve the synthesized 1-decyl-3-methylimidazolium bromide in deionized water. To this solution, add an equimolar amount of hexafluorophosphoric acid (HPF₆) dropwise with constant stirring. The formation of a biphasic system will be observed as the hydrophobic [DMIM][PF6] separates from the aqueous phase.

-

Purification: Separate the lower ionic liquid phase. Wash it repeatedly with deionized water until the washings are neutral and free of bromide ions (tested with a silver nitrate solution).

-

Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove any residual water and volatile impurities.

Purification and Quality Control

The purity of the final product is crucial for its application, especially in pharmaceutical contexts. Impurities such as residual halides, water, and organic starting materials can significantly affect its physicochemical properties and toxicity.

-

Halide Impurities: The absence of halide ions should be confirmed using a qualitative test with silver nitrate (AgNO₃). A white precipitate of silver halide indicates the presence of halide impurities.

-

Water Content: The water content should be minimized by rigorous drying under vacuum. Karl Fischer titration is the standard method for quantifying residual water.

-

Organic Impurities: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure and assess the purity of the ionic liquid.

Spectroscopic Characterization: Fingerprinting the Molecule

Detailed spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts of the imidazolium ring protons are particularly sensitive to the anionic and solvent environment. Based on data for the analogous 1-decyl-3-methylimidazolium chloride, the following approximate chemical shifts (in ppm) can be expected (though the exact values will differ with the hexafluorophosphate anion):

-

Imidazolium Protons: Signals for the C2, C4, and C5 protons on the imidazolium ring. The C2-H proton is the most downfield and is sensitive to hydrogen bonding interactions.

-

Decyl Chain Protons: A triplet for the terminal methyl group, and multiplets for the methylene groups.

-

Methyl Group Proton: A singlet for the methyl group attached to the imidazolium ring.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the imidazolium ring and the alkyl chains, confirming the carbon skeleton of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Key expected peaks include:

-

C-H stretching vibrations of the alkyl chains and the imidazolium ring.

-

C=C and C=N stretching vibrations of the imidazolium ring.

-

A strong, broad band associated with the P-F stretching of the hexafluorophosphate anion.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the mass of the 1-decyl-3-methylimidazolium cation ([C₁₄H₂₇N₂]⁺).

Applications in Drug Development: A Frontier of Innovation

The unique properties of this compound, particularly its amphiphilic nature and ability to interact with biological membranes, make it a promising candidate for various applications in drug development. While specific, detailed protocols for this exact ionic liquid are still emerging, research on long-chain imidazolium ionic liquids provides a strong foundation for its potential uses.

Enhancing Solubility of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3][4][5][6][7][8] Ionic liquids, with their tunable solvent properties, can act as effective solubilizing agents. The long alkyl chain of [DMIM][PF6] can create hydrophobic microenvironments that can encapsulate non-polar drug molecules, thereby increasing their solubility in aqueous formulations.

Experimental Insight: To evaluate the potential of [DMIM][PF6] as a solubilizing agent, a common experimental approach involves preparing saturated solutions of a poorly soluble drug in aqueous solutions containing varying concentrations of the ionic liquid. The drug concentration is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Transdermal Drug Delivery

Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism.[9][10][11][12][13] However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug penetration. Long-chain imidazolium ionic liquids have been investigated as permeation enhancers. Their amphiphilic nature allows them to interact with and temporarily disrupt the lipid bilayer of the stratum corneum, facilitating the passage of drug molecules.[14][15]

Causality in Action: The decyl chain of the imidazolium cation can intercalate into the lipid lamellae of the stratum corneum, increasing its fluidity. This transient disruption of the highly organized lipid structure creates pathways for the drug to diffuse through the skin barrier more readily.

Antimicrobial and Antibiofilm Activity

Long-chain 1-alkyl-3-methylimidazolium salts have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogens.[16][17][18][19][20][21] The cationic imidazolium headgroup can interact with the negatively charged components of bacterial cell membranes, while the long alkyl tail can penetrate the hydrophobic core of the membrane, leading to membrane disruption and cell death. This dual-action mechanism makes these ionic liquids interesting candidates for the development of new antimicrobial formulations.

Self-Validating Protocol Insight: To assess the antimicrobial activity, a standard method is the determination of the Minimum Inhibitory Concentration (MIC). This involves exposing a standardized inoculum of a target microorganism to serial dilutions of the ionic liquid in a suitable growth medium. The MIC is the lowest concentration that visibly inhibits microbial growth after a defined incubation period.

Safety and Handling: A Responsible Approach

While ionic liquids are often touted as "green" solvents due to their low volatility, it is crucial to recognize that they are not devoid of toxicity.[22] Studies on 1-decyl-3-methylimidazolium and its analogs have indicated potential for cytotoxicity and ecotoxicity.[22] The hexafluorophosphate anion can also hydrolyze to form hydrofluoric acid, particularly in the presence of moisture.

GHS Hazard Statements (for similar compounds):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any potential vapors or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.

Future Perspectives and Uncharted Territories

The exploration of this compound in drug development is still in its early stages. While the foundational knowledge from related long-chain imidazolium ionic liquids provides a promising roadmap, further research is imperative. Key areas for future investigation include:

-

Systematic Drug Solubility Studies: Comprehensive studies are needed to quantify the solubility enhancement of a wide range of poorly soluble drugs in [DMIM][PF6].

-

In-depth Transdermal Delivery Mechanisms: Elucidating the precise molecular interactions between [DMIM][PF6] and the skin barrier will enable the rational design of more effective transdermal formulations.

-

Biocompatibility and Toxicity Profiles: Rigorous in vitro and in vivo toxicological studies are essential to establish the safety profile of [DMIM][PF6] for pharmaceutical applications.

-

Formulation Development: Research into formulating [DMIM][PF6] into various dosage forms, such as gels, creams, and patches, will be crucial for its translation into clinical practice.

This technical guide provides a solid foundation for understanding and utilizing this compound. As research continues to unfold, the full potential of this versatile ionic liquid in advancing pharmaceutical sciences will undoubtedly be realized.

References

-

Chem-Impex. (n.d.). 1-Decyl-3-methylimidazolium chloride. Retrieved from [Link]

- Oskarsson, A., & Wright, P. (2021). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Food and Chemical Toxicology, 153, 112265.

- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol--a green solution for dissolving 'hydrophobic' ionic liquids.

- Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery.

- Costa, S. P. F., et al. (2022). Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli. International Journal of Molecular Sciences, 23(20), 12606.

- Carson, L., Chau, P. K., Earle, M. J., Gilea, M. A., Gilmore, B. F., Gorman, S. P., ... & Seddon, K. R. (2009). The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant. FEMS Immunology & Medical Microbiology, 57(2), 163-170.

- An, S.-N., Choi, N.-C., Choi, J.-W., & Lee, S. (2023). Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system. Scientific Reports, 13(1), 1845.

- Bukvički, D., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers, 15(4), 963.

- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals.

- Zhang, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Ion Exchange and Adsorption, 34(4), 341-348.

- Kong, Y., Hu, B., Choy, K. L., Li, X., & Chen, G. (2020). Study of miniemulsion formulation containing 1-octyl-3-methylimidazolium hexafluorophosphate for its application in low-emitting coating products.

- Ferraz, R., Branco, L. C., & Prudêncio, C. (2021).

- Chanfreau, S., Gimeno, M., & Bárzana, E. (2010). Enzymatic synthesis of poly-L-lactide-co-glycolide in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Biotechnology Letters, 32(8), 1135-1141.

- Moshikur, R., et al. (2024). Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. Journal of Controlled Release, 368, 501-521.

- Hettige, J. J., Hapiot, P., & Schultze, J. W. (2001). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. Analytical Chemistry, 73(21), 5293-5299.

- Shtyrlin, Y. G., et al. (2015). Efficient Antimicrobial Activity and Reduced Toxicity of 1-Dodecyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid/β-Cyclodextrin Complex. Chemical Engineering Journal, 284, 1136-1145.

- Gorke, J., Srienc, F., & Kazlauskas, R. (2020). Facilitating enzymatic reactions by using ionic liquids: A mini review. Current Opinion in Green and Sustainable Chemistry, 21, 13-18.

- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical Applications. Chemical Reviews, 117(10), 7132-7189.

- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.

- Moniruzzaman, M., et al. (2024). Ionic Liquid-Based patch formulation for enhanced transdermal delivery of sparingly soluble drug. Journal of Pharmaceutical Sciences.

- Fisher Scientific. (2025).

- Ferraz, R., Branco, L. C., & Prudêncio, C. (2021).

- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2025). Ionic Liquid-Based Transdermal Drug Delivery Systems for Biopharmaceuticals.

- Pernak, J., et al. (2021). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 26(16), 4983.

- Sheldon, R. A., & van Rantwijk, F. (2016). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis.

- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids in Pharmaceutical Applications. Chemical Reviews, 117(10), 7132-7189.

- Nabila, F. H., Moniruzzaman, M., & Goto, M. (2024). Ionic Liquid-Based patch formulation for enhanced transdermal delivery of sparingly soluble drug. Journal of Pharmaceutical Sciences.

- Wilkes, J. S. (2002). 1-Ethyl-3-methylimidazolium hexafluorophosphate: From ionic liquid prototype to antitype. Green Chemistry, 4(2), 73-80.

- Moshikur, R., et al. (2024). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Selection of Solubility Enhancement Technologies for S-892216, a Novel COVID-19 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. future4200.com [future4200.com]

- 8. ijcsrr.org [ijcsrr.org]

- 9. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. US20050191338A1 - Transdermal drug delivery composition comprising a small molecule gel and process for the preparation thereof - Google Patents [patents.google.com]

- 14. Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. 13C NMR relaxation rates in the ionic liquid 1-methyl-3-nonylimidazolium hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Study of miniemulsion formulation containing 1-octyl-3-methylimidazolium hexafluorophosphate for its application in low-emitting coating products - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Characterization of 1,3-dimethylimidazolium hexafluorophosphate ([DMIM][PF6])

Foreword

1,3-dimethylimidazolium hexafluorophosphate, abbreviated as [DMIM][PF6], stands as a significant member of the imidazolium-based ionic liquids (ILs). Its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency, have positioned it as a compound of interest in diverse scientific fields, from synthesis and catalysis to electrochemistry.[1][2] This guide provides a comprehensive technical overview of [DMIM][PF6], delving into its molecular architecture, synthesis, and multifaceted characterization. The content herein is curated for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale to empower robust experimental design and interpretation.

Molecular Structure and Intrinsic Properties

The fundamental identity of [DMIM][PF6] lies in its ionic composition, consisting of a 1,3-dimethylimidazolium ([DMIM]⁺) cation and a hexafluorophosphate ([PF6]⁻) anion.

The 1,3-dimethylimidazolium ([DMIM]⁺) Cation

The [DMIM]⁺ cation is characterized by a five-membered aromatic ring containing two nitrogen atoms, with methyl groups attached to each nitrogen. This structure imparts a positive charge that is delocalized over the imidazolium ring, contributing to its stability. The planarity of the ring and the presence of C-H bonds, particularly the acidic proton at the C2 position, are crucial for its interaction with other molecules and its role in catalysis.

The Hexafluorophosphate ([PF6]⁻) Anion

The [PF6]⁻ anion possesses an octahedral geometry with a central phosphorus atom bonded to six fluorine atoms. This anion is known for its high stability and low coordinating ability, which contributes to the often-observed hydrophobicity and non-coordinating nature of [DMIM][PF6].[3] However, it is important to note that [PF6]⁻ can undergo slow hydrolysis in the presence of water, potentially forming acidic and corrosive byproducts like hydrogen fluoride (HF).[4] This reactivity underscores the importance of handling and storing [DMIM][PF6] under anhydrous conditions to maintain its purity and integrity.

The combination of the bulky, asymmetric [DMIM]⁺ cation and the weakly coordinating [PF6]⁻ anion disrupts the formation of a stable crystal lattice, resulting in a substance that is liquid at or near room temperature.

Synthesis of [DMIM][PF6]: A Two-Step Approach

The most prevalent and reliable method for synthesizing [DMIM][PF6] is a two-step process that ensures high purity of the final product. This methodology is favored as it allows for the isolation and purification of the intermediate halide salt, minimizing halide contamination in the final ionic liquid.[1]

Step 1: Quaternization to Form 1,3-dimethylimidazolium Halide

This initial step involves the N-alkylation of 1-methylimidazole with a methyl halide (e.g., methyl iodide or methyl bromide). The choice of halide can influence the reaction rate and the nature of the resulting intermediate.

Experimental Protocol: Synthesis of [DMIM][PF6]

-

Dissolution: Dissolve the purified [DMIM][I] (1.0 eq) in a minimal amount of a suitable solvent, such as acetone or water.

-

Metathesis Reaction: In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF₆) (1.0-1.1 eq) in the same solvent. Add the KPF₆ solution dropwise to the [DMIM][I] solution with vigorous stirring.

-

Precipitation and Separation: The reaction results in the formation of [DMIM][PF6], which may separate as an immiscible liquid phase or remain in solution, and a solid precipitate of the potassium halide (e.g., KI). The potassium halide is removed by filtration.

-

Purification: The [DMIM][PF6] phase is washed multiple times with deionized water to remove any remaining halide impurities. The hydrophobicity of [DMIM][PF6] facilitates this washing step. [3]5. Final Drying: The purified [DMIM][PF6] is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove water and any volatile impurities.

Characterization of [DMIM][PF6]: A Multi-Technique Approach

The purity and structural integrity of synthesized [DMIM][PF6] must be rigorously verified. A combination of spectroscopic and thermal analysis techniques is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of both the cation and the anion.

-

¹H NMR: Provides information about the proton environment in the [DMIM]⁺ cation. The characteristic signals include those for the methyl protons and the protons on the imidazolium ring. The chemical shift of the C2-proton is particularly sensitive to the purity and anionic environment.

-

¹³C NMR: Confirms the carbon framework of the [DMIM]⁺ cation.

-

¹⁹F NMR and ³¹P NMR: These are crucial for characterizing the [PF6]⁻ anion. A clean ¹⁹F NMR spectrum should show a doublet, and the ³¹P NMR spectrum a septet, due to P-F coupling. Any deviation from this pattern can indicate the presence of impurities or degradation products. [5] Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the synthesized [DMIM][PF6] in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Verify the presence of peaks corresponding to the two methyl groups and the three imidazolium ring protons with the correct integration ratios.

-

¹³C NMR: Confirm the expected number of carbon signals for the [DMIM]⁺ cation.

-

¹⁹F and ³¹P NMR: Analyze the coupling patterns to confirm the integrity of the [PF6]⁻ anion. The presence of other signals could indicate hydrolysis products.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in [DMIM][PF6]. The spectrum will show characteristic absorption bands for the C-H and C-N stretching and bending vibrations of the imidazolium ring, as well as strong bands associated with the P-F vibrations of the [PF6]⁻ anion. [6][7][8] Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small drop of the liquid [DMIM][PF6] is placed between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands for the [DMIM]⁺ cation (e.g., C-H stretching around 3100-3200 cm⁻¹, ring vibrations around 1500-1600 cm⁻¹) and the [PF6]⁻ anion (a strong, broad band typically around 840 cm⁻¹). [9][10]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and glass transition temperature of [DMIM][PF6].

-

TGA: Measures the change in mass of a sample as a function of temperature. For a pure, anhydrous sample of [DMIM][PF6], the TGA curve should show a single-step decomposition at a high temperature, typically above 300 °C. [11][12]The absence of significant mass loss at lower temperatures indicates the absence of volatile impurities like water or residual solvents.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point and glass transition temperature.

Self-Validating Protocol: Thermal Analysis

-

Sample Preparation: Place a small, accurately weighed amount of [DMIM][PF6] (typically 5-10 mg) into an aluminum TGA or DSC pan.

-

TGA Measurement: Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) to a temperature above its decomposition point.

-

DSC Measurement: Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to observe the glass transition and melting point.

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition. A sharp, single-step decomposition is indicative of high purity.

-

DSC: Identify the glass transition temperature (Tg) and the melting point (Tm), if observable.

-

Physicochemical Properties of [DMIM][PF6]

A summary of key physicochemical properties of [DMIM][PF6] is presented below. It is important to note that these values can be influenced by the purity of the ionic liquid, particularly the water and halide content. [1]

| Property | Typical Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₉F₆N₂P | [13] |

| Molecular Weight | 242.10 g/mol | [13] |

| Appearance | Colorless to light yellow liquid or solid | [13] |

| Melting Point | Varies (can be a low-melting solid) | N/A |

| Decomposition Temperature | > 300 °C | [11] |

| Density | ~1.4 g/cm³ at 25 °C | [14] |

| Purity | ≥98% | [13]|

Purity Considerations and Handling

The presence of impurities, particularly water and halide ions, can significantly alter the physicochemical properties of [DMIM][PF6] and impact experimental reproducibility. [1][15]

-

Water Content: Due to the hygroscopic nature of many ionic liquids, water is a common impurity. Karl-Fischer titration is the standard method for accurately determining the water content. [15]* Halide Impurities: Residual halide ions from the synthesis are common contaminants. Ion chromatography is a sensitive technique for quantifying halide impurities. [16] Handling and Storage:

-

[DMIM][PF6] should be handled in a well-ventilated area, and personal protective equipment such as safety glasses, gloves, and a lab coat should be worn. [17][18]* It is classified as an irritant to the skin, eyes, and respiratory system. [17][19]* Due to the potential for hydrolysis of the [PF6]⁻ anion, it is crucial to store [DMIM][PF6] in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. [4][13]

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of 1,3-dimethylimidazolium hexafluorophosphate. A thorough understanding of its properties and the implementation of rigorous synthesis and characterization protocols are paramount for its effective and reliable use in research and development. The multi-technique approach to characterization, encompassing NMR, FT-IR, and thermal analysis, provides a self-validating system to ensure the quality and purity of this versatile ionic liquid.

References

-

Stojanovic, A., et al. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. Available at: [Link]

-

(2008). Purity specification methods for ionic liquids. ResearchGate. Available at: [Link]

-

(n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Available at: [Link]

-

(n.d.). Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. PubMed Central. Available at: [Link]

-

Paszkiewicz, M., et al. (2011). How Should Ionic Liquids be Analyzed?. Ingenta Connect. Available at: [Link]

-

(n.d.). 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. Available at: [Link]

-

(2024). Safety Data Sheet. Hampton Research. Available at: [Link]

-

da Silva, P. K. R., et al. (2019). The Role Ionic Liquid [BMIM][PF6] in One-Pot Synthesis of Tetrahydropyran Rings Through Tandem Barbier-Prins Reaction. PubMed. Available at: [Link]

-

(n.d.). 1,3-Diethylimidazolium hexafluorophosphate. PubChem. Available at: [Link]

-

(n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. PubChem. Available at: [Link]

-

(n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Wikipedia. Available at: [Link]

-

(n.d.). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. ResearchGate. Available at: [Link]

-

(2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2) -. PubMed Central. Available at: [Link]

-

(2025). Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ResearchGate. Available at: [Link]

-

Du, X., et al. (2012). Synthesis of Ionic Liquids [BMIM]BF4 and [BMIM]PF6 under Microwave Irradiation by One-Pot. ResearchGate. Available at: [Link]

-

(2025). Crystal structure of 1,3-diaminoimidazolium hexafluorophosphate, [C3H7N4]PF6. ResearchGate. Available at: [Link]

-

(n.d.). Material Safety Data Sheet - 1-Hexyl-3-Methylimidazolium Hexafluorophosphate. Cole-Parmer. Available at: [Link]

-

(2013). Structure and dynamics of [PF6][P(1,2,2,4)] from molecular dynamics simulations. PubMed. Available at: [Link]

-

(n.d.). Temperature dependent NMR spectra of [BMIM][PF 6 ] representing for (a).... ResearchGate. Available at: [Link]

-

(2024). Synthesis of [RMIm]PF6(R=P, B, C6)ionic liquid under microwave irradiation and research of its conductivity. Engineering. Available at: [Link]

-

(2017). Study on the Performance of the Ionic Liquids [Emim]CH3SO3 and [Emim]PF6 to Prepare the Biosensor. IIETA. Available at: [Link]

-

(n.d.). Infrared spectra of the pure [BMIM][PF6] obtained at ambient pressure.... ResearchGate. Available at: [Link]

-

(n.d.). FTIR spectra of (HMIm)PF6 and inclusion complexes of it in α-and β-CD at 298.15 K. ResearchGate. Available at: [Link]

-

(n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. Available at: [Link]

-

(2022). Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging. MDPI. Available at: [Link]

-

(n.d.). 1 H NMR spectrum of 3a-PF6 (500 MHz, DMSO-d6). ResearchGate. Available at: [Link]

-

(n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. Available at: [Link]

-

(2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. Available at: [Link]

-

(n.d.). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. Available at: [Link]

-

(n.d.). TGA (panels (a,c,e)) and differential scanning calorimetry (DSC).... ResearchGate. Available at: [Link]

-

(n.d.). A view of the molecular arrangements of (I), showing the PF6⁻ channels.... ResearchGate. Available at: [Link]

-

(n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate. PubChem. Available at: [Link]

-

(2025). Physicochemical properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] ionic liquids. ResearchGate. Available at: [Link]

-

(n.d.). FT-IR spectra of [Hmim][PF6], G-BG and graphene. ResearchGate. Available at: [Link]

-

Hanke, C. G., & Lynden-Bell, R. M. (2016). Effect of water on structure and dynamics of [BMIM][PF6] ionic liquid: An all-atom molecular dynamics simulation investigation. AIP Publishing. Available at: [Link]

-

(2023). Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study. PubMed Central. Available at: [Link]

-

(n.d.). Thermal Analysis in Practice Tips and Hints. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Should Ionic Liquids be Analyzed?: Ingenta Connect [ingentaconnect.com]

- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iieta.org [iieta.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ajer.org [ajer.org]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. edcc.com.cn [edcc.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iolitec.de [iolitec.de]

- 18. hamptonresearch.com [hamptonresearch.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Thermal Stability of 1-Decyl-3-methylimidazolium Hexafluorophosphate ([C10mim][PF6])

This in-depth technical guide provides a thorough examination of the thermal stability of the ionic liquid 1-Decyl-3-methylimidazolium hexafluorophosphate, often abbreviated as [C10mim][PF6]. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this ionic liquid in thermally demanding processes. We will delve into the core principles of thermal analysis, present model experimental protocols, and discuss the anticipated thermal behavior of [C10mim][PF6] based on established scientific literature and data from analogous compounds.

Introduction to [C10mim][PF6] and the Imperative of Thermal Stability

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as promising alternatives to traditional volatile organic solvents in a myriad of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery.

The subject of this guide, this compound ([C10mim][PF6]), is a member of the widely studied imidazolium-based IL family. The [C10mim]+ cation, with its ten-carbon alkyl chain, imparts a degree of hydrophobicity, while the hexafluorophosphate ([PF6]−) anion is known for its relatively high thermal and electrochemical stability. However, the operational limits of any process involving ILs are dictated by their thermal stability. Exceeding the decomposition temperature can lead to the formation of undesirable and potentially hazardous byproducts, compromising process integrity and safety. Therefore, a comprehensive understanding of the thermal stability of [C10mim][PF6] is paramount for its effective and safe implementation.

Physicochemical Characteristics of [C10mim][PF6]

While extensive experimental data for [C10mim][PF6] is not as prevalent as for its shorter-chain counterparts, some key properties have been reported. For instance, commercially available [C10mim][PF6] has been documented with a purity of 98%. Understanding the purity of the ionic liquid is a critical first step in any analysis, as impurities can significantly impact thermal stability.

Core Methodologies for Assessing Thermal Stability

The thermal stability of an ionic liquid is primarily evaluated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is the gold standard for determining the decomposition temperature of a material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For thermal stability studies, it can reveal exothermic or endothermic decomposition processes.

Rationale Behind Experimental Choices

When performing TGA and DSC analyses, the experimental parameters must be carefully chosen to ensure the acquisition of meaningful and reproducible data. The heating rate, for example, can influence the observed decomposition temperature; a faster heating rate may result in a higher apparent decomposition temperature. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also critical, as it can alter the decomposition pathway.

Experimental Protocol: A Self-Validating System for Thermal Analysis

The following protocols for TGA and DSC are presented as a robust framework for the characterization of the thermal stability of [C10mim][PF6].

Materials and Sample Preparation

-

Sample: this compound ([C10mim][PF6]), purity ≥ 98%.

-

Crucibles: Platinum or alumina crucibles for TGA; aluminum or hermetically sealed crucibles for DSC.

-

Atmosphere: High-purity nitrogen (99.999%) and dry air.

Rationale: The high purity of the sample minimizes the influence of volatile impurities on the measured decomposition temperature. The choice of crucible material is important to prevent any reaction with the sample or its decomposition products.

Protocol:

-

Prior to analysis, dry the [C10mim][PF6] sample under high vacuum at a temperature of approximately 80-100°C for at least 24 hours to remove any absorbed water, which can affect the thermal analysis results.

-

Accurately weigh 5-10 mg of the dried ionic liquid into the appropriate TGA or DSC crucible.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) of [C10mim][PF6].

Workflow Diagram:

Caption: TGA experimental workflow for [C10mim][PF6].

Protocol Steps:

-

Place the crucible containing the sample into the TGA instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve).

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify any thermal transitions and to characterize the thermodynamics of the decomposition process.

Workflow Diagram:

Caption: DSC experimental workflow for [C10mim][PF6].

Protocol Steps:

-

Place the hermetically sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Cool the sample to -90°C and hold for 5 minutes to ensure a uniform starting thermal history.

-

Heat the sample from -90°C to 150°C at 10°C/min to observe any low-temperature phase transitions.

-

Cool the sample back to -90°C at 10°C/min.

-

Heat the sample from -90°C to a temperature above its decomposition point (e.g., 450°C) at 10°C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify the glass transition temperature (T_g), melting point (T_m), and any exothermic or endothermic events associated with decomposition.

Anticipated Thermal Behavior and Mechanistic Discussion

While specific experimental data for [C10mim][PF6] is limited in the public domain, we can make informed predictions based on the behavior of homologous imidazolium hexafluorophosphate ionic liquids.

Expected Decomposition Temperature

Studies on the 1-alkyl-3-methylimidazolium hexafluorophosphate series have shown a trend of slightly increasing thermal stability with increasing alkyl chain length.[1] For instance, the decomposition temperature of 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) is reported to be around 405.85°C.[2] It is therefore reasonable to anticipate that the decomposition temperature of [C10mim][PF6] will be slightly higher than this value, likely in the range of 410-430°C under an inert atmosphere.

Table 1: Comparison of Thermal Decomposition Data for Related Imidazolium ILs

| Ionic Liquid | Anion | Decomposition Temp. (°C) | Reference |

| [C4mim][PF6] | [PF6]− | ~405.85 | [2] |

| [C6mim][PF6] | [PF6]− | >400 | [3] |

| [C8mim][PF6] | [PF6]− | >400 | [3] |

| [C10mim][PF6] | [PF6]− | Est. 410-430 | - |

| [C10mim][Cl] | [Cl]− | Lower than [PF6]− analogue | [4] |

Note: The decomposition temperature can vary depending on the experimental conditions, particularly the heating rate and purity of the sample.

Potential Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids can proceed through several mechanisms. For [C10mim][PF6], the following pathways are plausible:

-

Nucleophilic Substitution (S_N2): The hexafluorophosphate anion can act as a nucleophile, attacking the electrophilic carbon atoms of the alkyl chains on the imidazolium cation. This would lead to the formation of 1-decyl fluoride or methyl fluoride and the corresponding neutral imidazole derivative.

-

Elimination (E2): The anion can act as a base, abstracting a proton from the decyl chain, leading to the formation of an alkene (1-decene) and the protonated anion.

-

N-Heterocyclic Carbene (NHC) Formation: At high temperatures, deprotonation at the C2 position of the imidazolium ring can occur, forming an N-heterocyclic carbene.

-

Anion Decomposition: The [PF6]− anion itself can decompose, especially in the presence of trace amounts of water, to produce highly corrosive hydrogen fluoride (HF) and phosphorus pentafluoride (PF5).[5]

Diagram of a Plausible Decomposition Pathway:

Caption: Plausible thermal decomposition pathways for [C10mim][PF6].

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of this compound. While direct experimental data for this specific ionic liquid is not widely available, by examining the trends within the 1-alkyl-3-methylimidazolium hexafluorophosphate series and understanding the fundamental mechanisms of thermal decomposition, we can confidently predict its behavior. [C10mim][PF6] is expected to exhibit high thermal stability, with a decomposition temperature likely exceeding 400°C. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately determine the thermal properties of this and other ionic liquids. A thorough understanding of thermal stability is a critical prerequisite for the successful and safe application of ionic liquids in any field, and it is hoped that this guide will serve as a valuable resource for the scientific community.

References

- Rebelo, L. P. N., Lopes, J. N. C., Esperança, J. M. S. S., & Guedes, H. J. R. (2004). On the Critical Temperature, Normal Boiling Point, and Vapor Pressure of Ionic Liquids. The Journal of Physical Chemistry B, 108(42), 16831–16837.

- Bennett, V., Abidemi, S. A., & Dikio, E. D. (2019). Effect of 1-Butyl-3-methylimidazolium hexafluorophosphate [BMIm][PF6] on N,N-dimethylformamide: Conductivity Measurement at T (293.15 – 333.15) K.

- Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

- Neves, C. M. S. S., Coutinho, J. A. P., Marrucho, I. M., Esperança, J. M. S. S., Rebelo, L. P. N., & Canongia Lopes, J. N. (2009). Differential scanning calorimetry of 1-methyl-3-decylimidazolium chloride.

- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.

- Baran, V. R., & de la Fuente, J. C. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 1-9.

- Verevkin, S. P., Zaitsau, D. H., Emel'yanenko, V. N., & Heintz, A. (2011). Thermodynamics of Imidazolium-Based Ionic Liquids Containing PF6 Anion. The Journal of Physical Chemistry B, 115(41), 11848-11854.

- Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.

- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).

- Wooster, T. J., Johanson, K. M., Fraser, K. J., MacFarlane, D. R., & Scott, J. L. (2006). Thermal degradation of ionic liquids. Green Chemistry, 8(7), 691-696.

- Emel'yanenko, V. N., Verevkin, S. P., & Heintz, A. (2007). The Gaseous Molar Enthalpies of Formation of 1-Alkyl-3-methylimidazolium-Based Ionic Liquids. The Journal of Physical Chemistry B, 111(48), 13491-13496.

- Fredlake, C. P., Crosthwaite, J. M., Hert, D. G., Aki, S. N. V. K., & Brennecke, J. F. (2004). Thermophysical properties of imidazolium-based ionic liquids.

- Anderson, J. L., Ding, J., Welton, T., & Armstrong, D. W. (2002). Characterizing ionic liquids on the basis of multiple solvation interactions. Journal of the American Chemical Society, 124(47), 14247-14254.

- Kilaru, P. K., Scovazzo, P., & Condemarin, R. (2007). Thermal stability of imidazolium-cation-based room-temperature ionic liquids: effect of the anion.

- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium imides. Thermochimica Acta, 357-358, 97-102.